Cas no 618102-14-0 (1-(4-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID)

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring both a fluorophenyl and a p-tolyl substituent, enhances its potential as a versatile intermediate in synthesizing bioactive compounds. The carboxylic acid moiety allows for further functionalization, making it valuable in medicinal chemistry for developing enzyme inhibitors or receptor modulators. Its fluorine substitution improves metabolic stability and binding affinity in target molecules. This compound is particularly useful in the design of heterocyclic scaffolds for drug discovery, offering a balance of reactivity and selectivity. High purity and well-defined synthesis routes ensure consistent performance in research applications.
1-(4-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID structure
618102-14-0 structure
Product name:1-(4-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
CAS No:618102-14-0
MF:C17H13FN2O2
MW:296.295727491379
MDL:MFCD05150603
CID:955416
PubChem ID:3765401

1-(4-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 1-(4-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic Acid
    • AKOS022631528
    • 618102-14-0
    • MFCD05150603
    • 1-(4-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD05150603
    • Inchi: InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22)
    • InChI Key: ZPBGWTCGAIMEMV-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F

Computed Properties

  • Exact Mass: 296.09610582g/mol
  • Monoisotopic Mass: 296.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 55.1Ų

1-(4-FLUOROPHENYL)-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB201051-500mg
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid; .
618102-14-0
500mg
€39.30 2024-04-16
abcr
AB201051-500 mg
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid; .
618102-14-0
500MG
€39.30 2022-03-04

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